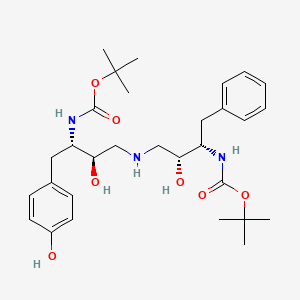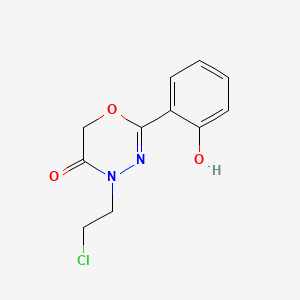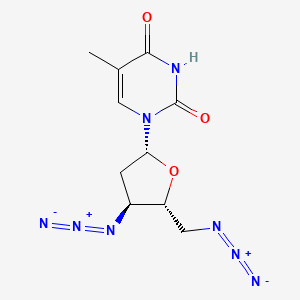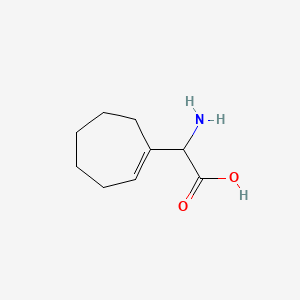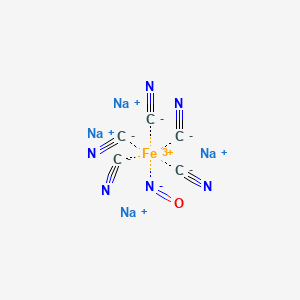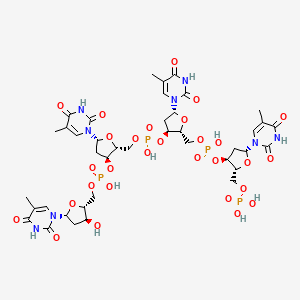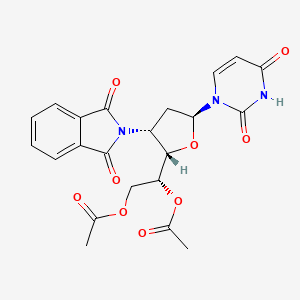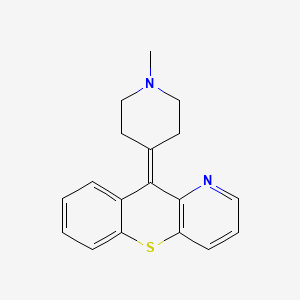
10-(N-Methylpiperidyliden-4)-1-azathioxanthene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(N-Methylpiperidyliden-4)-1-azathioxanthene is a chemical compound that belongs to the class of thioxanthenes. Thioxanthenes are known for their diverse applications in medicinal chemistry, particularly as antipsychotic agents. This compound is characterized by the presence of a piperidine ring attached to a thioxanthene core, which imparts unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(N-Methylpiperidyliden-4)-1-azathioxanthene typically involves the following steps:
Formation of the Thioxanthene Core: The thioxanthene core can be synthesized through a series of condensation reactions involving appropriate starting materials such as thiophenol and benzaldehyde derivatives.
Introduction of the Piperidine Ring: The piperidine ring is introduced through a nucleophilic substitution reaction. This involves the reaction of the thioxanthene core with N-methylpiperidine under basic conditions.
Final Cyclization: The final step involves cyclization to form the complete this compound structure. This step may require specific catalysts and controlled reaction conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, use of industrial-grade reagents, and implementation of purification techniques such as recrystallization and chromatography to obtain the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
10-(N-Methylpiperidyliden-4)-1-azathioxanthene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced thioxanthene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thioxanthene derivatives.
Substitution: Substituted piperidine derivatives.
Applications De Recherche Scientifique
10-(N-Methylpiperidyliden-4)-1-azathioxanthene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various thioxanthene derivatives with potential pharmacological activities.
Biology: Studied for its interactions with biological macromolecules and its potential as a biochemical probe.
Medicine: Investigated for its antipsychotic properties and potential use in the treatment of neurological disorders.
Industry: Utilized in the development of advanced materials and as a component in chemical sensors.
Mécanisme D'action
The mechanism of action of 10-(N-Methylpiperidyliden-4)-1-azathioxanthene involves its interaction with specific molecular targets in the body. The compound is known to bind to dopamine receptors, particularly the D2 receptor, which plays a crucial role in modulating neurotransmitter activity in the brain. This binding leads to the inhibition of dopamine-mediated signaling pathways, resulting in its antipsychotic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chlorpromazine: Another thioxanthene derivative with antipsychotic properties.
Fluphenazine: A phenothiazine derivative with similar pharmacological activities.
Haloperidol: A butyrophenone derivative used as an antipsychotic agent.
Uniqueness
10-(N-Methylpiperidyliden-4)-1-azathioxanthene is unique due to its specific structural features, such as the presence of a piperidine ring and a thioxanthene core. These features contribute to its distinct pharmacological profile and make it a valuable compound for scientific research and therapeutic applications.
Propriétés
Numéro CAS |
47124-87-8 |
|---|---|
Formule moléculaire |
C18H18N2S |
Poids moléculaire |
294.4 g/mol |
Nom IUPAC |
10-(1-methylpiperidin-4-ylidene)thiochromeno[3,2-b]pyridine |
InChI |
InChI=1S/C18H18N2S/c1-20-11-8-13(9-12-20)17-14-5-2-3-6-15(14)21-16-7-4-10-19-18(16)17/h2-7,10H,8-9,11-12H2,1H3 |
Clé InChI |
VDUZTAFGMNZUJR-UHFFFAOYSA-N |
SMILES canonique |
CN1CCC(=C2C3=CC=CC=C3SC4=C2N=CC=C4)CC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


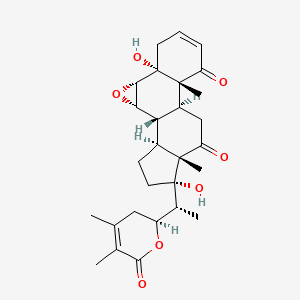
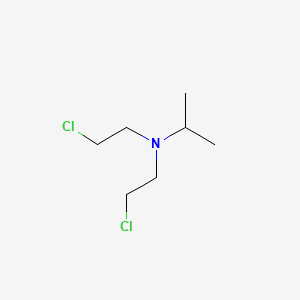
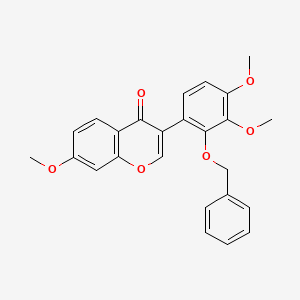
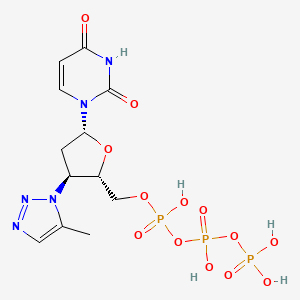
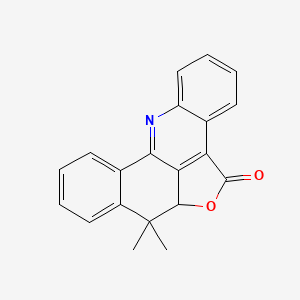
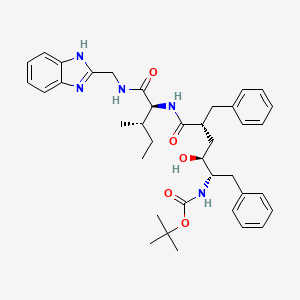
![Methyl 2-[[2-[[2-[(2-hydroxybenzoyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetate](/img/structure/B12798435.png)
